molecular formula C10H14NO6- B12536065 Ethyl N-acetyl-6-oxido-3,6-dioxonorleucinate CAS No. 652151-56-9

Ethyl N-acetyl-6-oxido-3,6-dioxonorleucinate

Cat. No.: B12536065
CAS No.: 652151-56-9
M. Wt: 244.22 g/mol
InChI Key: QSOVCXZNQVRKTK-UHFFFAOYSA-M
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Description

Ethyl N-acetyl-6-oxido-3,6-dioxonorleucinate is a chemical compound with the molecular formula C10H14NO6 It is characterized by its unique structure, which includes an ethyl ester group, an N-acetyl group, and an oxido-dioxonorleucinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-acetyl-6-oxido-3,6-dioxonorleucinate typically involves the reaction of N-acetyl-6-oxido-3,6-dioxonorleucine with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve steps such as esterification, purification, and crystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-acetyl-6-oxido-3,6-dioxonorleucinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxido groups to hydroxyl groups.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Ethyl N-acetyl-6-oxido-3,6-dioxonorleucinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl N-acetyl-6-oxido-3,6-dioxonorleucinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl N-acetyl-6-oxido-3,6-dioxonorleucinate can be compared with other similar compounds, such as:

    N-acetyl-6-oxido-3,6-dioxonorleucine: The parent compound without the ethyl ester group.

    Ethyl N-acetyl-3,6-dioxonorleucinate: A similar compound lacking the oxido group.

Uniqueness: The presence of both the ethyl ester and oxido groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs

Properties

CAS No.

652151-56-9

Molecular Formula

C10H14NO6-

Molecular Weight

244.22 g/mol

IUPAC Name

5-acetamido-6-ethoxy-4,6-dioxohexanoate

InChI

InChI=1S/C10H15NO6/c1-3-17-10(16)9(11-6(2)12)7(13)4-5-8(14)15/h9H,3-5H2,1-2H3,(H,11,12)(H,14,15)/p-1

InChI Key

QSOVCXZNQVRKTK-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C(=O)CCC(=O)[O-])NC(=O)C

Origin of Product

United States

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